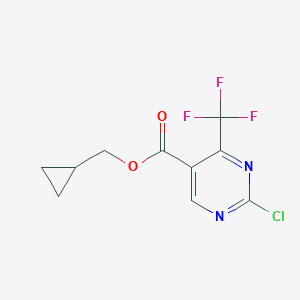

Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Vue d'ensemble

Description

Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropylmethyl group, a chloro substituent, and a trifluoromethyl group attached to a pyrimidine ring, making it a molecule of interest in medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups are introduced via electrophilic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while trifluoromethylation can be done using trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid derivative reacts with cyclopropylmethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to ensure product purity.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the molecule.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Products with different substituents replacing the chloro or trifluoromethyl groups.

Oxidation/Reduction: Various oxidized or reduced forms of the pyrimidine ring.

Hydrolysis: Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Anticancer Activity : Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate has been studied for its ability to target specific proteins involved in cancer progression. Research indicates that it can inhibit the BCL6 protein, which plays a critical role in the survival of certain cancer cells. The optimization of this compound has led to derivatives exhibiting improved binding affinities and biological activities against cancer cell lines .

- Targeted Protein Degradation : This compound has been utilized in the development of small molecules designed to induce degradation of specific proteins, a promising strategy in drug discovery. For instance, modifications to the pyrimidine ring structure have shown enhanced potency in degrading BCL6, thereby reducing its oncogenic effects .

- Pharmacokinetic Optimization : Efforts have been made to enhance the pharmacokinetic properties of this compound. Studies have demonstrated that fluorination can improve metabolic stability, which is crucial for increasing the efficacy of therapeutic agents .

Biochemical Research Applications

- Enzyme Inhibition Studies : The compound has been explored for its inhibitory effects on various enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with enzyme active sites, making it a valuable tool for studying enzyme kinetics and mechanisms .

- Binding Affinity Investigations : Case studies have focused on understanding the molecular interactions between this compound and target proteins through techniques such as X-ray crystallography and NMR spectroscopy. These studies provide insights into how structural modifications can influence binding affinities and biological activity .

Case Study 1: BCL6 Inhibition

In a study published in Nature Communications, researchers synthesized various derivatives of this compound to evaluate their effectiveness as BCL6 inhibitors. The findings revealed that certain modifications significantly enhanced the degradation of BCL6, suggesting that this compound could serve as a lead structure for developing novel anticancer therapies .

Case Study 2: Enzyme Interaction

A research article detailed the interaction of this compound with a specific enzyme involved in nucleotide metabolism. The study utilized kinetic assays to demonstrate that this compound acts as a competitive inhibitor, providing valuable data for further drug design efforts aimed at modulating enzyme activity .

Mécanisme D'action

The mechanism of action of Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Cyclopropylmethyl 2-chloro-4-(methyl)pyrimidine-5-carboxylate

- Cyclopropylmethyl 2-chloro-4-(fluoromethyl)pyrimidine-5-carboxylate

- Cyclopropylmethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate

Uniqueness

Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances metabolic stability compared to its analogs. This makes it particularly valuable in drug design and other applications where stability and bioavailability are crucial.

Activité Biologique

Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS Number: 175137-31-2) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8ClF3N2O2

- Molecular Weight : 280.631 g/mol

- Structure : The compound features a pyrimidine ring substituted with a cyclopropylmethyl group, a chlorine atom, and a trifluoromethyl group, contributing to its unique reactivity and biological properties.

Synthesis

This compound can be synthesized through various methods involving the functionalization of pyrimidine derivatives. The synthesis often employs chlorination and trifluoromethylation strategies to introduce the desired substituents on the pyrimidine ring.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential in various applications:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine are known to inhibit bacterial growth by interfering with nucleic acid synthesis. Cyclopropylmethyl derivatives may also share this mechanism, making them potential candidates for developing new antibiotics.

2. Insecticidal Properties

A study on related compounds demonstrated that pyrimidine derivatives possess insecticidal activity against various pests. The structural modifications in this compound may enhance its efficacy as an insecticide by targeting specific metabolic pathways in insects.

3. Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways. Similar compounds have shown the ability to modulate phosphodiesterase activity, which plays a crucial role in regulating cyclic nucleotide levels in cells. This modulation can lead to enhanced vasodilation and other physiological effects.

The precise mechanism of action for this compound is not fully elucidated but is hypothesized to involve:

- Binding to Enzymatic Targets : The presence of the chlorine and trifluoromethyl groups may facilitate binding to active sites on enzymes, inhibiting their activity.

- Disruption of Cellular Processes : By interfering with nucleic acid synthesis or enzyme function, the compound could disrupt normal cellular processes, leading to apoptosis or cell cycle arrest in targeted cells.

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

- Insecticidal Efficacy : A study published in Pesticide Biochemistry and Physiology demonstrated that pyrimidine derivatives exhibited potent insecticidal activity against Spodoptera frugiperda. The study suggested that structural modifications could enhance this activity further.

- Antimicrobial Effects : Research published in Journal of Medicinal Chemistry showed that halogenated pyrimidines had significant antimicrobial properties against Staphylococcus aureus, indicating that cyclopropylmethyl derivatives might exhibit similar effects.

- Enzyme Modulation : A study found that certain pyrimidine derivatives acted as selective phosphodiesterase inhibitors, leading to increased cGMP levels and vasodilation effects in animal models, which could be relevant for this compound as well.

Comparative Analysis

| Property/Activity | This compound | Related Pyrimidine Compounds |

|---|---|---|

| Molecular Weight | 280.631 g/mol | Varies |

| Antimicrobial Activity | Potentially significant based on structure | Proven in several studies |

| Insecticidal Activity | Promising based on structural similarity | Documented efficacy |

| Enzyme Inhibition | Hypothesized mechanism | Established for some derivatives |

Propriétés

IUPAC Name |

cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3N2O2/c11-9-15-3-6(7(16-9)10(12,13)14)8(17)18-4-5-1-2-5/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQJVLCEIMTYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371570 | |

| Record name | cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-31-2 | |

| Record name | cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.